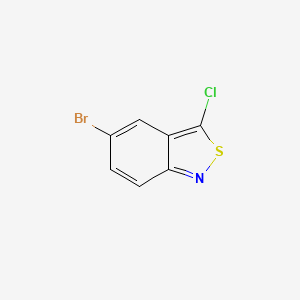

5-Bromo-3-chloro-2,1-benzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-3-chloro-2,1-benzothiazole is a chemical compound with the CAS Number: 2470440-64-1. It has a molecular weight of 248.53 .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including 5-Bromo-3-chloro-2,1-benzothiazole, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-3-chlorobenzo[c]isothiazole. The InChI code for this compound is 1S/C7H3BrClNS/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H .Chemical Reactions Analysis

Benzothiazole synthesis involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

5-Bromo-3-chloro-2,1-benzothiazole derivatives have shown potent inhibitory activity against a panel of human breast cancer cell lines. These compounds have demonstrated selective toxicity towards cancer cells, with minimal effects on non-cancerous cell types. Notably, certain derivatives bearing halogen substituents on the benzothiazole moiety extend their antitumor activity to ovarian, lung, and renal cell lines, indicating a broad spectrum of potential therapeutic applications (Shi et al., 1996).

Spectral Properties and Molecular Interactions

The study of substituted benzothiazoles, including those with bromo and chloro substituents, reveals intricate patterns of hydrogen and halogen bonding, as well as π–π interactions. These interactions are crucial for understanding the molecular structures and properties of benzothiazole derivatives, which can be applied in designing new materials and pharmaceutical compounds (Čičak et al., 2010).

Environmental and Analytical Chemistry

Benzothiazoles, including 5-Bromo-3-chloro derivatives, have been identified in various environmental matrices, highlighting the need for monitoring their distribution and understanding their behavior in the environment. Analytical methods have been developed to detect these compounds in air particulate matter samples, contributing to the assessment of human exposure and potential health risks (Maceira et al., 2018).

Synthetic Applications

In synthetic chemistry, 5-Bromo-3-chloro-2,1-benzothiazole serves as a versatile intermediate for the preparation of various benzothiazole derivatives. These compounds have been explored for their potential as antimicrobial agents, demonstrating significant activity against a range of bacterial and fungal pathogens. This highlights the role of halogenated benzothiazoles in developing new pharmaceutical agents with potential therapeutic benefits (Gandhi et al., 2020).

Luminescent Materials

Benzothiazole derivatives, including those with bromo and chloro substituents, are investigated for their luminescent properties. These compounds are promising candidates for the development of new luminescent materials with potential applications in optoelectronics, bioimaging, and sensing technologies. Their ability to undergo excited-state intramolecular proton transfer and restricted intramolecular rotation processes makes them suitable for sensitive physiological pH sensing, offering avenues for innovative diagnostic tools (Li et al., 2018).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-bromo-3-chloro-2,1-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNS/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISOXEMXAFEMBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSC(=C2C=C1Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-chloro-2,1-benzothiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2565543.png)

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide](/img/structure/B2565546.png)

![2-mercapto-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2565548.png)

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2565550.png)

![7-Ethoxy-5-(4-ethoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2565552.png)